

# Rhodamine 110 in Live-Cell Imaging: A Technical Guide

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## Compound of Interest

Compound Name: Rhodamine 110

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**Rhodamine 110**, a core xanthene dye, and its derivatives have become foundational tools in the landscape of live-cell imaging. Renowned for their bright green fluorescence and high photostability, these fluorophores are instrumental in elucidating dynamic cellular processes. This technical guide provides an in-depth analysis of **Rhodamine 110**'s suitability for live-cell imaging, offering a comparative look at its properties, detailed experimental protocols, and an exploration of its application in key signaling pathways.

## Core Properties of Rhodamine 110 and Its Derivatives

**Rhodamine 110**'s utility in live-cell imaging is best understood through its photophysical and chemical properties. While the parent dye presents certain challenges, its derivatives have been engineered to overcome these limitations, offering enhanced performance for a variety of applications.

## Photophysical Characteristics

The selection of a fluorophore is critically dependent on its spectral properties. **Rhodamine 110** exhibits an excitation maximum around 497-498 nm and an emission maximum in the range of 520-521 nm, making it compatible with standard 488 nm laser lines.<sup>[1][2]</sup> The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While **Rhodamine**

**Rhodamine 110** and its derivatives are known for their high brightness, their performance can be influenced by the cellular microenvironment.

Property	Rhodamine 110	ATTO Rho110	Carboxyrhodamine 110 Derivatives	Rhodamine 123
Excitation Max (nm)	497 - 498 <sup>[1][2]</sup>	507	-	~505
Emission Max (nm)	520 - 521 <sup>[1][2]</sup>	531	-	~525
Molar Extinction Coefficient ( $\epsilon$ , $M^{-1}cm^{-1}$ )	~75,000 (in Methanol)	100,000	-	-
Quantum Yield ( $\Phi$ )	Varies with environment; low temperature dependence <sup>[3]</sup>	0.80	0.44 - 0.49 <sup>[4]</sup>	0.90 <sup>[4]</sup>

## Cell Permeability and Cytotoxicity

A critical consideration for any live-cell imaging agent is its ability to cross the plasma membrane without causing cellular damage. The parent **Rhodamine 110** exhibits slow cellular uptake, sometimes requiring incubation periods as long as 14 hours, and is subject to rapid efflux from the cell, often within 30 minutes.<sup>[5]</sup> This is in contrast to derivatives like Rhodamine 123, which shows faster uptake (around 2 hours) and longer retention (>24 hours).<sup>[5]</sup> The cellular uptake of rhodamines can be an active process, with some derivatives being substrates for efflux pumps like the Multidrug Resistance-Associated Protein 1 (MRP1).<sup>[6]</sup>

Cytotoxicity is another key parameter. While **Rhodamine 110** is generally considered to have low toxicity, high concentrations can be detrimental. For instance, no cytotoxicity was observed in human lymphoblastoid cells below 10  $\mu$ M, but concentrations above 100  $\mu$ M were lethal to Friend leukemia cells.<sup>[1]</sup> The intravenous LD50 in rats for **Rhodamine 110** is 140.0 mg/kg, indicating lower toxicity compared to Rhodamine B (89.5 mg/kg).<sup>[1]</sup> The development of "Gentle Rhodamines," which are conjugated with cyclooctatetraene (COT), has been a

significant advancement in reducing phototoxicity by minimizing the generation of reactive oxygen species (ROS).<sup>[7][8][9]</sup>

Parameter	Rhodamine 110	Rhodamine 123	Notes
Cellular Uptake	Slow (e.g., 14 hours) [5]	Faster (e.g., 2 hours) [5]	Uptake mechanism can be a combination of passive diffusion and active transport.
Cellular Efflux	Rapid (e.g., 30 minutes)[5]	Slower (>24 hours)[5]	Efflux can be mediated by pumps such as MRP1. <sup>[6]</sup>
Cytotoxicity	Low; cell-type dependent. No cytotoxicity below 10 $\mu$ M in some cell lines. [1]	Generally low, but can induce apoptosis at higher concentrations.	Phototoxicity is a major concern in live-cell imaging; "Gentle Rhodamines" are designed to mitigate this. <sup>[7][8][9]</sup>
LD50 (intravenous, rat)	140.0 mg/kg <sup>[1]</sup>	-	-

## Experimental Protocols

The application of **Rhodamine 110** in live-cell imaging often involves its derivatives, which are tailored for specific assays. Below are detailed methodologies for key experiments.

### General Live-Cell Staining with Rhodamine 110

While less common due to its uptake and efflux characteristics, the parent **Rhodamine 110** can be used for general cellular staining.

Materials:

- **Rhodamine 110** stock solution (1-10 mM in DMSO)
- Cell culture medium (e.g., DMEM)

- Phosphate-buffered saline (PBS)
- Live-cell imaging compatible chambered coverslips or glass-bottom dishes

#### Procedure:

- Cell Seeding: Plate cells on chambered coverslips or glass-bottom dishes and allow them to adhere and grow to the desired confluence.
- Preparation of Staining Solution: Prepare a working solution of **Rhodamine 110** by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10  $\mu$ M.[1]
- Cell Staining: Remove the culture medium from the cells and add the **Rhodamine 110** staining solution.
- Incubation: Incubate the cells for 30 minutes to 1 hour at 37°C in a CO<sub>2</sub> incubator.[1] Note that longer incubation times may be required depending on the cell type.[5]
- Washing (Optional): For applications requiring lower background fluorescence, gently wash the cells once or twice with pre-warmed PBS or fresh culture medium. However, be aware of the rapid efflux of the dye.[5]
- Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for **Rhodamine 110** (Excitation/Emission: ~498 nm/~521 nm).[1]

## Caspase-3/7 Activity Assay for Apoptosis Detection

**Rhodamine 110**-based substrates are widely used to detect the activity of caspases, key enzymes in the apoptotic pathway. A common substrate is (Z-DEVD)<sub>2</sub>-R110, which is non-fluorescent until cleaved by active caspase-3 or -7.

#### Materials:

- (Z-DEVD)<sub>2</sub>-R110 substrate
- Cell lysis buffer
- Black, clear-bottom 96-well plates

- Fluorescence microplate reader

Procedure:

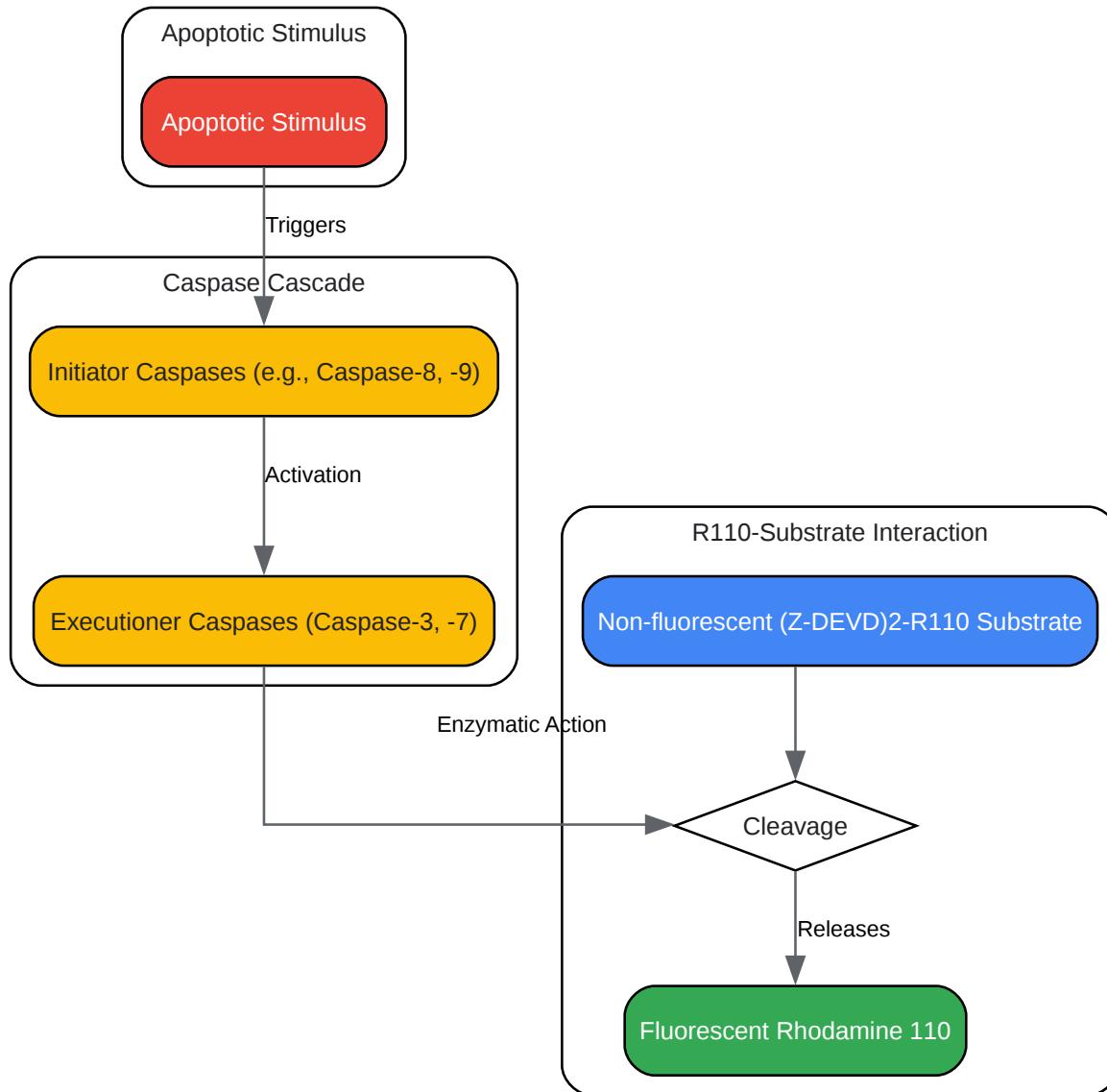
- Induce Apoptosis: Treat cells with an apoptosis-inducing agent and include an untreated control group.
- Cell Lysis:
  - Adherent cells: Scrape and collect cells in cold PBS.
  - Suspension cells: Pellet cells by centrifugation.
  - Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10-15 minutes.
  - Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
- Assay Setup:
  - Add the cell lysate to the wells of a black, clear-bottom 96-well plate.
  - Prepare a reaction mixture containing the (Z-DEVD)<sub>2</sub>-R110 substrate in an appropriate assay buffer.
  - Add the reaction mixture to each well containing the cell lysate.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.
- Data Analysis: The increase in fluorescence is directly proportional to the caspase-3/7 activity in the sample.

## Visualizing Cellular Processes with Rhodamine 110

The application of **Rhodamine 110** derivatives in studying cellular signaling pathways is exemplified by their use in apoptosis research.

## Apoptosis Detection via Caspase Activation

The cleavage of a **Rhodamine 110**-based substrate by caspases is a hallmark of apoptosis. This process can be visualized to understand the progression of programmed cell death.

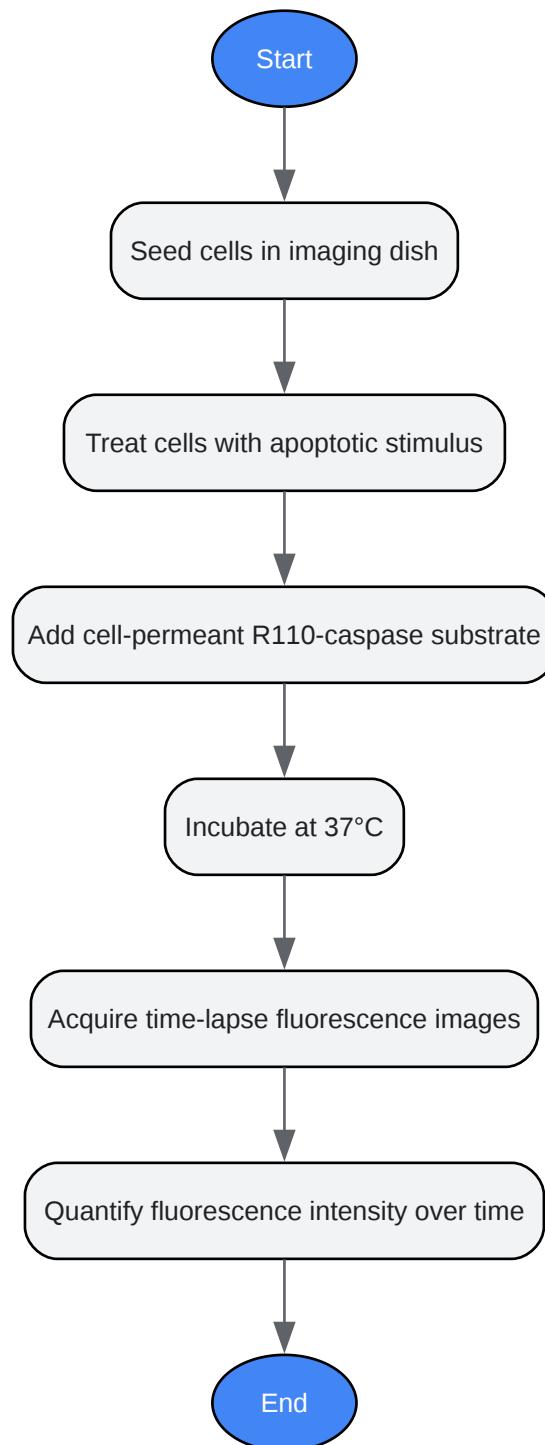


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Caption: Caspase-mediated cleavage of a **Rhodamine 110** substrate during apoptosis.

## Experimental Workflow for Live-Cell Apoptosis Imaging

A typical workflow for visualizing apoptosis in live cells using a **Rhodamine 110**-based caspase substrate involves several key steps.



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Caption: Workflow for real-time apoptosis detection using a **Rhodamine 110** substrate.

## Conclusion

**Rhodamine 110** and its derivatives are powerful tools for live-cell imaging, offering bright and photostable fluorescence. While the parent dye has limitations in terms of cell permeability and retention, its derivatives have been extensively optimized for a wide range of applications, most notably for the detection of enzymatic activity in live cells. The development of fluorogenic substrates, particularly for caspases, has made **Rhodamine 110**-based probes indispensable for studying apoptosis and other cellular processes. Furthermore, ongoing research into reducing phototoxicity through chemical modifications continues to expand the utility of this versatile fluorophore family, enabling longer and more detailed observations of the intricate workings of living cells. For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with **Rhodamine 110** is essential for harnessing its full potential in elucidating cellular function and dysfunction.

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